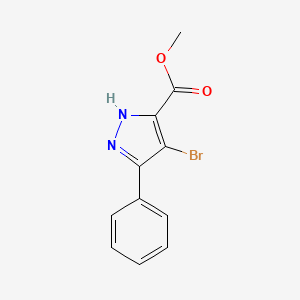![molecular formula C11H14N2O2S B1419979 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea CAS No. 1152583-31-7](/img/structure/B1419979.png)
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea
Overview
Description
The compound “[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea” appears to contain a benzodioxin ring, an ethyl group, and a thiourea group. Benzodioxin is a type of chemical compound that consists of a benzene ring fused to a dioxin ring . Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 2,3-dihydro-1,4-benzodioxin ring attached to a thiourea group via an ethyl linker. The benzodioxin ring is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxin and thiourea functional groups. The thiourea group can act as a nucleophile and is also prone to protonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar thiourea group could enhance solubility in polar solvents .Scientific Research Applications
Anticancer Activity
One of the significant applications of derivatives of “[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea” is in the development of anticancer agents. For instance, N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea has shown strong anticancer activity across several assays and cell lines. This compound is under consideration for clinical trials for the potential treatment of kidney cancer due to its strong anticancer activity and low toxicity observed in animal studies (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).
Antibacterial and Lipoxygenase Inhibition
Derivatives containing the 1,4-benzodioxin ring have also been synthesized with the aim of finding new therapeutic agents with antibacterial potential and possible applications in treating inflammatory ailments. For example, compounds synthesized with this moiety have shown good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against lipoxygenase enzyme, which could make them suitable candidates for treating inflammatory diseases (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
Synthesis of Benzothiazole Derivatives
Research has also explored the synthesis of new benzothiazole derivatives starting from unsymmetrical thioureas, leading to compounds with potential anti-tumor activity. This includes the creation of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds which have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity for certain compounds (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).
Antidiabetic Potential
A series of new compounds incorporating the [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea moiety were synthesized and evaluated for their anti-diabetic potential. These studies involved assessing their inhibitory activities against the α-glucosidase enzyme, revealing that some of these compounds exhibited weak to moderate inhibitory activities, suggesting potential therapeutic applications in managing type-2 diabetes (Abbasi, Parveen, Rehman, Siddiqui, Irshad, Shah, & Ashraf, 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-11(16)13-4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBFAIIQWRRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



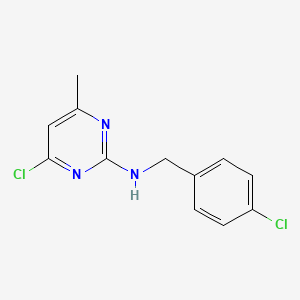
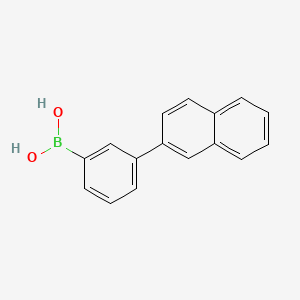
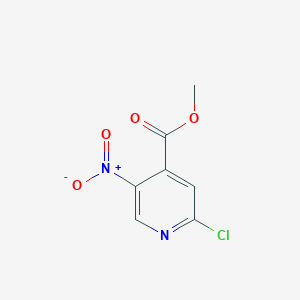
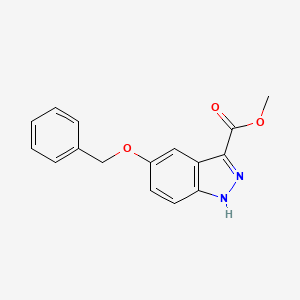
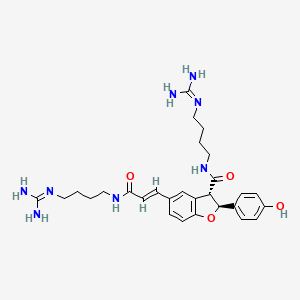
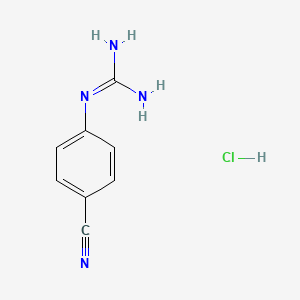
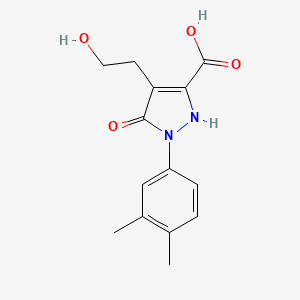
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
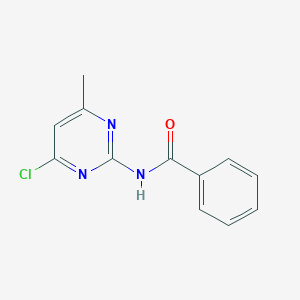
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
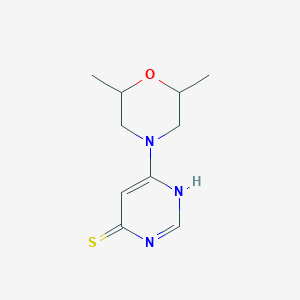
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
